molecular formula C9H18O3 B6284912 ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate CAS No. 1823353-89-4

ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate

Cat. No.: B6284912
CAS No.: 1823353-89-4
M. Wt: 174.2
InChI Key:
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Description

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is an organic compound with the molecular formula C9H18O3. It is a derivative of butanoic acid and contains an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate typically involves the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-3,3-dimethylbutanoic acid.

    Reduction: 2-(Hydroxymethyl)-3,3-dimethylbutanol.

    Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(hydroxymethyl)butanoate: Lacks the additional methyl groups on the butanoate chain.

    Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: Contains a methyl ester instead of an ethyl ester.

    2-(Hydroxymethyl)-3,3-dimethylbutanoic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and ethyl ester functional groups, which confer distinct reactivity and properties. The additional methyl groups on the butanoate chain also influence its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

CAS No.

1823353-89-4

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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